5-Methoxy-3-methylpicolinonitrile
Overview
Description
5-Methoxy-3-methylpicolinonitrile is an organic compound with the molecular formula C8H8N2O It is a derivative of picolinonitrile, characterized by the presence of a methoxy group at the 5-position and a methyl group at the 3-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3-methylpicolinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxypyridine and 3-methylpyridine.
Nitrile Formation: The nitrile group is introduced through a reaction with a suitable nitrile source, such as cyanogen bromide or sodium cyanide, under controlled conditions.
Methoxylation: The methoxy group is introduced using methanol in the presence of a base, such as sodium methoxide, to achieve the desired substitution at the 5-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Grignard reagents, organolithium compounds, inert atmosphere.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Methoxy-3-methylpicolinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-methylpicolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the pyridine ring influence its binding affinity and selectivity. The nitrile group can participate in hydrogen bonding and other interactions, contributing to its overall activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
3-Methylpicolinonitrile: Lacks the methoxy group, resulting in different chemical and biological properties.
5-Methoxypicolinonitrile: Lacks the methyl group, affecting its reactivity and applications.
Picolinonitrile: The parent compound without any substitutions, serving as a basis for comparison.
Uniqueness: 5-Methoxy-3-methylpicolinonitrile is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical reactivity and potential biological activities. These substitutions enhance its versatility in various applications compared to its unsubstituted or singly substituted counterparts.
Properties
IUPAC Name |
5-methoxy-3-methylpyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-3-7(11-2)5-10-8(6)4-9/h3,5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMOOZGVHAPCHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.